molecular formula C13H16FNO2 B11812657 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde

5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B11812657
M. Wt: 237.27 g/mol
InChI Key: QRVLAHXXRZIEAQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde: is an organic compound with the molecular formula C13H16FNO2 It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with 2-(pyrrolidin-1-yl)ethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid.

    Reduction: 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of the pyrrolidine ring and fluorine atom can enhance the biological activity and pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.

Comparison with Similar Compounds

  • 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile
  • 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde
  • 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde

Comparison: Compared to these similar compounds, 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the fluorine atom and the ethoxy group. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

5-fluoro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C13H16FNO2/c14-12-3-4-13(11(9-12)10-16)17-8-7-15-5-1-2-6-15/h3-4,9-10H,1-2,5-8H2

InChI Key

QRVLAHXXRZIEAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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